2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that features a fused isoquinoline and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol . Another approach involves the use of a Wittig reaction to form the furan ring, followed by cyclization to form the isoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. For example, copper(I)-catalyzed tandem reactions have been employed to produce isoquinoline derivatives efficiently . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include functionalized isoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules.
Scientific Research Applications
2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely found in naturally occurring alkaloids.
Fluorinated Isoquinolines: Isoquinoline derivatives with fluorine substituents, known for their unique bioactivities and physical properties.
Uniqueness
2-(2-furylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its fused furan and isoquinoline ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-ylmethyl)benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3/c19-16-13-7-1-4-11-5-2-8-14(15(11)13)17(20)18(16)10-12-6-3-9-21-12/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEXKOJLCXLHAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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